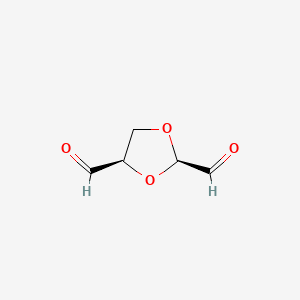
Psb-SB1202
Overview
Description
PSB-SB1202 is a benzylcoumarin compound known for its activity as an agonist at the cannabinoid receptors CB1 and CB2. It has the molecular formula C({23})H({26})O(_{4}) and a molecular weight of 366.45 g/mol . This compound is primarily used in scientific research, particularly in the study of cannabinoid receptor functions and related pharmacological effects .
Scientific Research Applications
PSB-SB1202 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and binding affinity of cannabinoid receptors.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for potential therapeutic applications in pain management, inflammation, and neuroprotection.
Industry: Utilized in the development of new pharmacological agents targeting cannabinoid receptors
Future Directions
Biochemical Analysis
Biochemical Properties
Psb-SB1202 interacts with the major cannabinoid receptors, CB1 and CB2 . It has EC50 values of 56 and 14 nM at CB1 and CB2, respectively . It is highly selective for the CB1 and CB2 receptors, having minimal activity at GPR55, a receptor that binds cannabinoids and lysophosphatidylinositol .
Cellular Effects
The cellular effects of this compound are primarily mediated through its interactions with the CB1 and CB2 receptors
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its agonistic activity at the CB1 and CB2 receptors It binds to these receptors and activates them, which can lead to various downstream effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PSB-SB1202 involves several steps, starting with the preparation of the coumarin scaffold. The key steps include:
Formation of the Coumarin Core: This is typically achieved through the Pechmann condensation reaction, where phenol reacts with a β-keto ester in the presence of a strong acid catalyst.
Benzylation: The coumarin core is then benzylated using benzyl halides under basic conditions to introduce the benzyl group at the desired position.
Methoxylation: Methoxylation of the aromatic ring is carried out using methoxy reagents such as dimethyl sulfate or methanol in the presence of a base.
Pentylation: The introduction of the pentyl group is achieved through alkylation reactions using pentyl halides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
PSB-SB1202 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives of the coumarin scaffold.
Substitution: Various substituted benzylcoumarins.
Mechanism of Action
PSB-SB1202 exerts its effects by binding to the cannabinoid receptors CB1 and CB2. It acts as an agonist, meaning it activates these receptors, leading to downstream signaling events. The compound has a high affinity for CB1 and CB2 receptors, with EC50 values of 56 nM and 14 nM, respectively . The activation of these receptors modulates various physiological processes, including pain perception, immune response, and neuronal activity .
Comparison with Similar Compounds
PSB-SB1202 is unique compared to other cannabinoid receptor agonists due to its specific chemical structure and binding affinity. Similar compounds include:
PSB-SB487: Another benzylcoumarin derivative with different substitution patterns.
WIN 55,212-2: A synthetic cannabinoid with a different core structure but similar receptor activity.
CP 55,940: A classical cannabinoid receptor agonist with a different chemical scaffold.
This compound stands out due to its balanced affinity for both CB1 and CB2 receptors and its unique benzylcoumarin structure, making it a valuable tool in cannabinoid research .
Properties
IUPAC Name |
5-methoxy-3-[(2-methoxyphenyl)methyl]-7-pentylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O4/c1-4-5-6-9-16-12-21(26-3)19-15-18(23(24)27-22(19)13-16)14-17-10-7-8-11-20(17)25-2/h7-8,10-13,15H,4-6,9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYCAUIYIZSPQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC2=C(C=C(C(=O)O2)CC3=CC=CC=C3OC)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101045359 | |
| Record name | 5-Methoxy-3-[(2-methoxyphenyl)methyl]-7-pentyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101045359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1399049-60-5 | |
| Record name | 5-Methoxy-3-[(2-methoxyphenyl)methyl]-7-pentyl-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1399049-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-3-[(2-methoxyphenyl)methyl]-7-pentyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101045359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PSB-SB-1202 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/429P6KRK5A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3R,4S)-N-[(2S)-1-[[(2S)-1-[[(1R,2S)-3-cyclohexyl-1-[(5S)-3-ethyl-2-oxo-1,3-oxazolidin-5-yl]-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3,4-dihydroxypyrrolidine-1-carboxamide](/img/structure/B592453.png)






